Beta-Phellandrene Exhibits Inverted Radical Scavenging Selectivity Compared to Alpha-Phellandrene and Limonene
Beta-phellandrene displays a unique antioxidant profile characterized by moderate DPPH radical scavenging (30.71 ± 1.59%) but significantly higher ABTS radical scavenging (22.45 ± 0.33%). This contrasts sharply with its isomer alpha-phellandrene, which shows a reversed selectivity with high DPPH activity (43.47 ± 1.84%) and very low ABTS activity (3.29 ± 0.64%) under identical assay conditions [1]. Limonene, another common monoterpene comparator, exhibits an intermediate profile (DPPH: 37.04 ± 0.13%; ABTS: 25.93 ± 0.03%).
| Evidence Dimension | Radical Scavenging Activity (% Inhibition) |
|---|---|
| Target Compound Data | DPPH: 30.71 ± 1.59%; ABTS: 22.45 ± 0.33% |
| Comparator Or Baseline | α-Phellandrene: DPPH: 43.47 ± 1.84%, ABTS: 3.29 ± 0.64%; Limonene: DPPH: 37.04 ± 0.13%, ABTS: 25.93 ± 0.03% |
| Quantified Difference | β-Phellandrene ABTS activity is 6.8-fold higher than α-phellandrene; DPPH activity is 1.4-fold lower than α-phellandrene. |
| Conditions | In vitro cell-free DPPH and ABTS radical scavenging assays; compound concentration not specified but all tested under identical protocol [1]. |
Why This Matters
This inverted selectivity profile indicates that beta-phellandrene preferentially scavenges different radical species than its isomer, making it a more appropriate choice for formulations targeting aqueous-phase radicals (ABTS) rather than lipophilic radicals (DPPH).
- [1] PMC Table 4. (2025). Radical Scavenging Activities of Terpenes. Plants, 14, 02041. View Source
